

Application Note: Spectrophotometric Determination of Levocloperastine in Pharmaceutical Formulations

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Compound of Interest

Compound Name: *Levocloperastine*

Cat. No.: *B195437*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Levocloperastine is a non-narcotic cough suppressant with a dual mechanism of action, acting both centrally on the cough center and peripherally on the tracheobronchial tree. Accurate and reliable analytical methods are crucial for the quality control and dosage uniformity of pharmaceutical formulations containing **Levocloperastine**. This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of **Levocloperastine** fendizoate in bulk and pharmaceutical dosage forms, such as suspensions. The method has been validated according to ICH guidelines, demonstrating its accuracy, precision, and linearity.

Methodology

The principle of this method is based on the measurement of the absorbance of a **Levocloperastine** solution in a suitable solvent at its wavelength of maximum absorbance (λ_{max}). **Levocloperastine** fendizoate exhibits a distinct UV absorption profile that allows for its quantification.

Instrumentation and Reagents

- Spectrophotometer: A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells.
- Reagents:
 - **Levocloperastine** Fendizoate working standard
 - Methanol (AR Grade)
 - Sodium Hydroxide (NaOH), 0.1N solution
 - Whatman filter paper #41

Experimental Protocols

Preparation of Standard Stock Solution

- Accurately weigh 25 mg of **Levocloperastine** fendizoate working standard.
- Transfer the standard to a 50 mL volumetric flask.
- Dissolve and make up the volume with methanol to obtain a concentration of 0.5 mg/mL.

Preparation of Working Standard Solutions and Calibration Curve

- From the standard stock solution, prepare a series of dilutions in 0.1N NaOH to obtain concentrations ranging from 2 µg/mL to 10 µg/mL.^[1]
- Scan each dilution in the UV-Vis spectrophotometer over the range of 200-400 nm against a 0.1N NaOH blank to determine the wavelength of maximum absorbance (λ_{max}). The λ_{max} for **Levocloperastine** fendizoate is found to be 350 nm.^[1]
- Measure the absorbance of each working standard solution at 350 nm.
- Plot a calibration curve of absorbance versus concentration (µg/mL).

Preparation of Sample Solution (from Suspension Formulation)

- Take a quantity of the suspension equivalent to 25 mg of **Levocloperastine** fendizoate.[1]
- Transfer it to a 50 mL volumetric flask.[1]
- Add methanol and shake to dissolve the drug.[1]
- Make up the volume to the mark with methanol to get a final concentration of 0.5 mg/mL.[1]
- Filter the solution through Whatman filter paper #41.[1]
- Further dilute the filtrate with 0.1N NaOH to obtain a final concentration within the linearity range (2-10 µg/mL).[1]

Quantification of Levocloperastine in the Sample

- Measure the absorbance of the final sample solution at 350 nm against a 0.1N NaOH blank.
- Determine the concentration of **Levocloperastine** in the sample solution from the calibration curve.
- Calculate the amount of **Levocloperastine** fendizoate in the pharmaceutical formulation.

Data Presentation

The performance of the spectrophotometric method was validated, and the key quantitative data are summarized in the tables below.

Table 1: Method Validation Parameters

Parameter	Result
Wavelength of Maximum Absorbance (λ_{max})	350 nm ^[1]
Linearity Range	2 - 10 $\mu\text{g/mL}$ ^[1]
Regression Equation	$Y = 0.039x - 0.001$ ^[1]
Correlation Coefficient (r^2)	> 0.99 ^[1]
Molar Absorptivity	395.93 ^[1]

Table 2: Accuracy (Recovery Study)

Parameter	Result
Percentage Recovery	$99.752 \pm 0.6653 \%$ ^[1]

Table 3: Precision

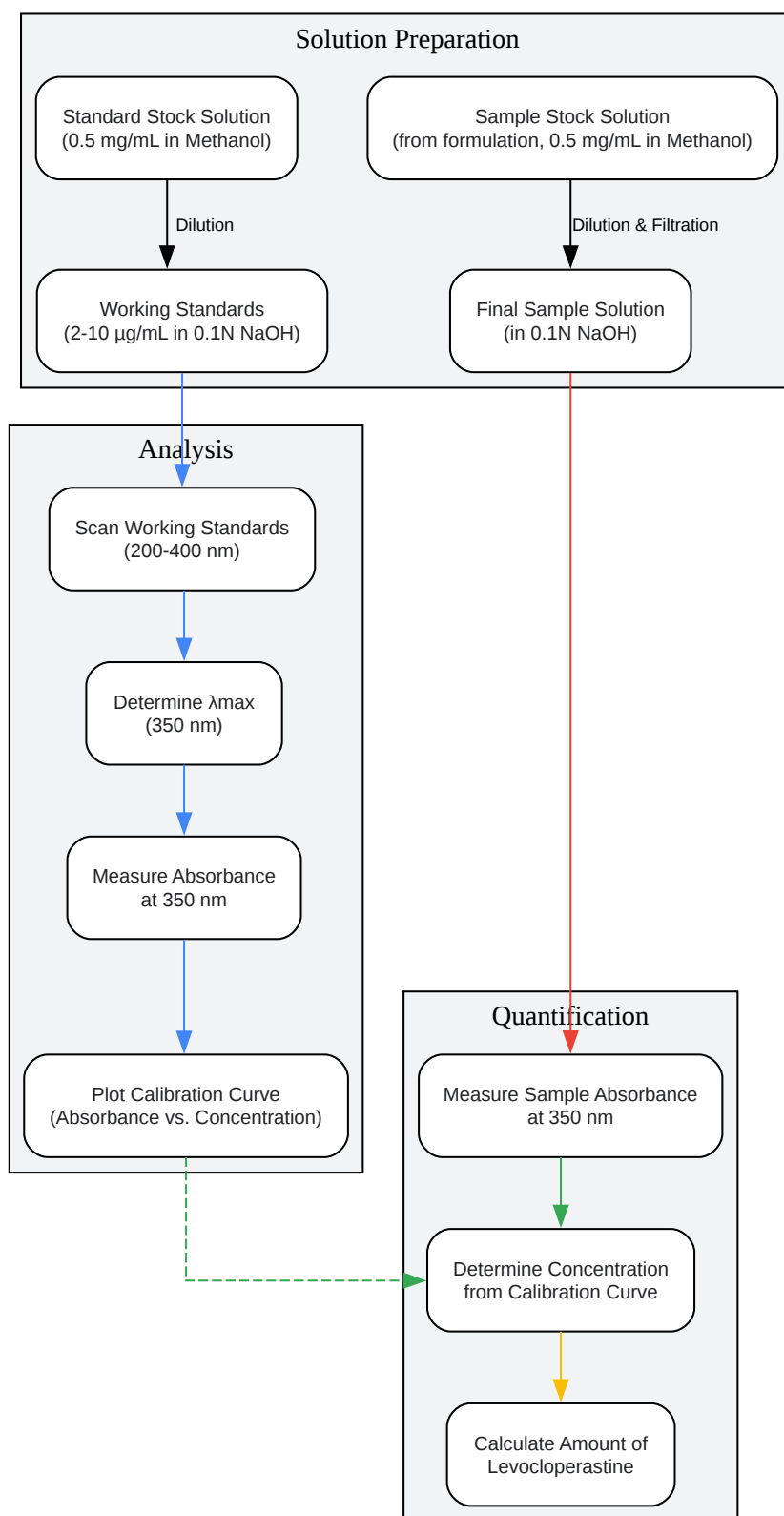
Parameter	Result
Precision (against label claim)	1.2057 ± 0.01214 ^[1]

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Result (for AUC method)
Limit of Detection (LOD)	1.012 $\mu\text{g/mL}$ ^[1]
Limit of Quantification (LOQ)	3.036 $\mu\text{g/mL}$ ^[1]

Visualizations

Experimental Workflow for Spectrophotometric Determination of **Levocloperastine**



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Caption: Workflow for **Levocloperastine** quantification.

Conclusion

The developed UV-Vis spectrophotometric method is simple, sensitive, accurate, and precise for the determination of **Levocloperastine** fendizoate in pharmaceutical formulations.[1] The method is suitable for routine quality control analysis, offering a cost-effective alternative to more complex chromatographic techniques. The validation results confirm that the method adheres to the standards set by the ICH guidelines.

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References

- 1. ajrconline.org [ajrconline.org]
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